2'-cyclohexyl-N-(3-fluorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-cyclohexyl-N-(3-fluorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cyclohexyl-N-(3-fluorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2’-cyclohexyl-N-(3-fluorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2’-cyclohexyl-N-(3-fluorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-cyclohexyl-N-(3-fluorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorobenzyl)-N’-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
- N-cyclohexyl-3-fluorobenzylamine
Uniqueness
2’-cyclohexyl-N-(3-fluorobenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro structure, which imparts specific chemical and physical properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C27H31FN2O2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-cyclohexyl-N-[(3-fluorophenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C27H31FN2O2/c28-20-10-8-9-19(17-20)18-29-25(31)24-22-13-4-5-14-23(22)26(32)30(21-11-2-1-3-12-21)27(24)15-6-7-16-27/h4-5,8-10,13-14,17,21,24H,1-3,6-7,11-12,15-16,18H2,(H,29,31) |
InChI Key |
MCUWFXYWYMWXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCC4)C(=O)NCC5=CC(=CC=C5)F |
Origin of Product |
United States |
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